2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an acetamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent, followed by stepwise alkylation of the sulfur atom and acylation of the nitrogen atom, has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent due to its unique structure and reactivity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- Thiazole derivatives
Uniqueness
What sets 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-20-13(18-19-15(20)24-9-12(16)21)8-14(22)17-10-6-4-5-7-11(10)23-2/h4-7H,3,8-9H2,1-2H3,(H2,16,21)(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRUEKXCAXEGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)CC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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